Methyl 2-((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
Description
Methyl 2-((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiophene-containing cyclopentanecarboxamide group and a methyl propanoate side chain. Its structure combines sulfur-rich moieties (thiadiazole and thiophene) with a cyclopentane ring, which may confer unique electronic and steric properties. Synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides to form the thiadiazole ring, followed by amidation and esterification steps .
Properties
IUPAC Name |
methyl 2-[[5-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S3/c1-10(12(20)22-2)24-15-19-18-14(25-15)17-13(21)16(7-3-4-8-16)11-6-5-9-23-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYNXLJSDGZMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its potential therapeutic applications.
Chemical Structure
The compound's structure features a thiophene ring and a cyclopentanecarboxamide moiety linked through a thiadiazole scaffold. This unique arrangement contributes to its biological activity by enhancing interactions with various biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
These findings indicate that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. Compounds structurally related to this compound have demonstrated efficacy against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.03 µM | |
| Mycobacterium tuberculosis | 11.7 - 13.9 µM |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory and Neuroprotective Effects
Research has also highlighted the anti-inflammatory and neuroprotective properties of thiadiazole derivatives. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and protect neuronal cells from oxidative stress:
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-6 | |
| Neuroprotection | Reduction in ROS levels |
Study on Cytotoxicity
A detailed study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines using the MTT assay. The findings indicated that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation at low micromolar concentrations, highlighting their potential as anticancer agents .
Research on Antimicrobial Properties
In another study focusing on antimicrobial activity, several thiadiazole derivatives were synthesized and screened against pathogenic microorganisms. The results demonstrated that certain derivatives had MIC values comparable to standard antibiotics, suggesting their viability as alternative therapeutic agents in treating infections caused by resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
2.1.1 Compound A : 2-(4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic Acid ()
- Core Structure : 1,3,4-Thiadiazole linked to a 1,2,4-triazole ring.
- Substituents : Phenyl groups at the triazole and thiadiazole positions; carboxylic acid terminal group.
- Key Differences :
- Backbone : Compound A includes a triazole ring, absent in the target compound.
- Functional Groups : The carboxylic acid group in Compound A contrasts with the methyl ester in the target compound, affecting solubility (acidic vs. lipophilic ester).
- Biological Activity : Compound A’s salts (e.g., sodium, zinc) show enhanced bioavailability due to ionic character, whereas the target’s ester group may improve membrane permeability .
2.1.2 Compound B : Thiazol-5-ylmethyl Carbamate Derivatives ()
- Core Structure : Thiazole ring with carbamate and hydroperoxide groups.
- Substituents : Hydroperoxypropan-2-yl and phenyl groups.
- Key Differences :
- Heterocycle : Thiazole vs. thiadiazole in the target compound.
- Reactivity : The hydroperoxide group in Compound B introduces oxidative instability, whereas the thiophene-cyclopentane group in the target compound may enhance metabolic stability.
Research Findings and Implications
- Biological Potential: Molecular modeling for Compound A suggests antimicrobial activity via thiadiazole-triazole interaction, but the target compound’s cyclopentane-thiophene motif may target lipid-associated enzymes (e.g., cyclooxygenase) .
- Limitations : Lack of direct pharmacological data for the target compound necessitates further in vitro studies.
Q & A
Q. What are the key steps in synthesizing Methyl 2-((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate?
The synthesis involves:
- Intermediate preparation : Cyclization of thiol precursors (e.g., 1-(thiophen-2-yl)cyclopentanecarboxamide) with thiadiazole scaffolds under reflux conditions using ethanol or DMF as solvents.
- Functionalization : Reaction of the thiol intermediate with methyl propanoate derivatives via nucleophilic substitution, optimized at 60–80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
- 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), cyclopentane (δ 1.5–2.5 ppm), and thiadiazole (δ 8.0–8.5 ppm) moieties .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thioester S-C=O (~1250 cm⁻¹) .
- LC-MS : Validate molecular ion [M+H]+ and fragmentation patterns .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays : Screen against bacterial strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Molecular docking : Preliminary binding affinity studies against enzymes like DHFR (dihydrofolate reductase) to prioritize targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for thiadiazole cyclization to enhance reaction rates .
- Catalysis : Introduce triethylamine or DMAP to accelerate amide coupling steps .
- In-line monitoring : Employ TLC/HPLC to track intermediates and minimize side products (e.g., hydrolysis of thioesters) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate antimicrobial results using both agar diffusion and broth microdilution methods to rule out false positives .
- SAR analysis : Compare substituent effects (e.g., cyclopentane vs. cyclohexane) to identify structural determinants of activity .
- Dose-response curves : Ensure linearity across concentrations (e.g., 0.1–100 µM) to confirm reproducibility .
Q. How does molecular modeling predict the compound’s interaction with biological targets?
- Docking simulations : Use AutoDock Vina to map binding poses in ATP-binding pockets (e.g., kinase inhibitors) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) with SwissADME .
Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?
- Nucleophilic substitution : The thiadiazole sulfur acts as a leaving group, enabling alkylation with propanoate derivatives under basic conditions .
- Oxidation pathways : Treat with H2O2/KMnO4 to form sulfoxides (~70% yield), confirmed by S=O stretches in IR (~1050 cm⁻¹) .
- pH-dependent stability : Hydrolysis of the methyl ester occurs rapidly at pH > 10, requiring buffered conditions for storage .
Methodological Guidelines
Designing experiments to evaluate structure-activity relationships (SAR):
- Analog synthesis : Modify the cyclopentane (e.g., fluorinated derivatives) or thiophene (e.g., 3-methyl substitution) groups .
- Bioassay panels : Test analogs against diverse targets (e.g., kinases, proteases) to identify selectivity .
- Data normalization : Use Z-score analysis to compare activity trends across structurally varied analogs .
Integrating computational and experimental data for mechanistic studies:
- Hybrid QM/MM : Calculate transition states for key reactions (e.g., amide bond formation) using Gaussian 09 .
- Experimental validation : Correlate DFT-predicted reactivities with kinetic data (e.g., Arrhenius plots) .
Addressing reproducibility challenges in biological assays:
- Standardized protocols : Follow CLSI guidelines for antimicrobial testing, including positive controls (e.g., ciprofloxacin) .
- Batch testing : Synthesize compound in triplicate to control for synthetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
